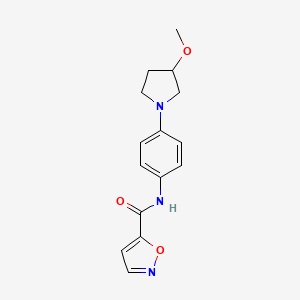

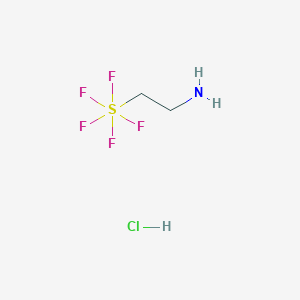

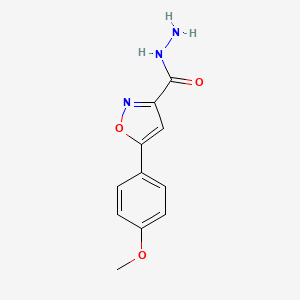

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a phenyl group, a 1,2,3-triazole ring, a piperidine ring, a pyrimidine ring, and a piperazine ring. Compounds with these functional groups often exhibit interesting biological activities .

Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through cycloaddition reactions, such as the azide-alkyne Huisgen cycloaddition .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using spectroscopic techniques such as NMR .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole, piperidine, pyrimidine, and piperazine rings. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen-containing rings could potentially make the compound more polar .Applications De Recherche Scientifique

Syntheses and Antagonist Activity

A study by Watanabe et al. (1992) focused on the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, demonstrating potent 5-HT2 antagonist activity, indicating their potential in the development of treatments targeting the central nervous system, particularly for conditions influenced by serotonin receptors (Watanabe et al., 1992).

Antimicrobial Activity

Patel et al. (2011) synthesized a series of pyridine derivatives, including compounds structurally related to the given chemical, showing variable and modest antimicrobial activity against different strains of bacteria and fungi. This highlights their potential application in the development of new antimicrobial agents (Patel et al., 2011).

Pharmacokinetics and Metabolism

Sharma et al. (2012) explored the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor closely related to the compound , revealing insights into its biotransformation and elimination pathways in rats, dogs, and humans. This kind of study is crucial for understanding the safety and efficacy profiles of potential pharmaceuticals (Sharma et al., 2012).

Anticonvulsant Agents

Malik and Khan (2014) reported on the synthesis of triazin-6-yl derivatives demonstrating significant anticonvulsant activities, suggesting the therapeutic potential of such compounds in the treatment of epilepsy and related neurological disorders (Malik & Khan, 2014).

Synthesis and Biological Action

A study by Pitucha et al. (2005) on the aminomethylation of triazoline-thione derivatives, including piperazine compounds, highlighted their antibacterial activities, indicating the breadth of research into the biological applications of these chemical structures (Pitucha et al., 2005).

Mécanisme D'action

Target of Action

Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system .

Mode of Action

It’s worth noting that triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .

Biochemical Pathways

Triazole-pyrimidine hybrids have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Some triazole-pyrimidine hybrids have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2-phenyltriazol-4-yl)-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N8O/c31-22(19-16-25-30(26-19)18-7-3-1-4-8-18)29-13-11-28(12-14-29)21-15-20(23-17-24-21)27-9-5-2-6-10-27/h1,3-4,7-8,15-17H,2,5-6,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQVJSGTCWSYNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octan-6-yl]-4-oxobut-2-enoate](/img/structure/B2613009.png)

![4-chloro-3-methyl-N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2613010.png)

![1-methyl-9-(4-methylphenyl)-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2613012.png)

![1-(Azepan-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2613027.png)

![Methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2613031.png)